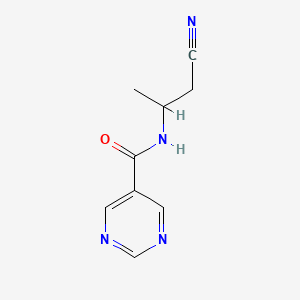![molecular formula C12H13FN2O3 B6631941 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid, also known as CPP-115, is a novel and potent gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This results in a reduction in the frequency and severity of seizures, as well as a reduction in anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It also increases the levels of glutamate, another important neurotransmitter that plays a role in regulating neuronal activity. In addition, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its potency and specificity as a GABA-AT inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the potential therapeutic applications of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in humans, as well as the development of more effective delivery methods.
Synthesemethoden
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylmethylamine with 5-fluoropyridine-2-carbonyl chloride, followed by the addition of 2-bromoacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid a potential treatment for epilepsy, as well as other disorders characterized by hyperexcitability, such as anxiety and addiction.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKTOIHUIGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)
